molecular formula C10H14ClNO2 B3014797 2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride CAS No. 24146-64-3

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride

Cat. No. B3014797
CAS RN: 24146-64-3
M. Wt: 215.68
InChI Key: VFVXDYKZPUWGEB-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of aryl ketones and is also known as N-(4-Ethoxyphenyl)acetamide.

Scientific Research Applications

  • Pyrolysis Products of New Psychoactive Substances : A study by Texter et al. (2018) focused on the pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a new psychoactive substance. They investigated the stability and potential formation of unknown substances when exposed to heat, revealing twelve pyrolysis products (Texter et al., 2018).

  • Heterocyclization and Antimicrobial Activity : Moskvina et al. (2015) developed a method for preparing isoflavones through heterocyclization, using 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone. Their study also explored the reactions of these compounds, leading to various heterocycles with potential antimicrobial properties (Moskvina, Shilin, & Khilya, 2015).

  • Synthesis of Branched Tryptamines : Salikov et al. (2017) demonstrated the use of (2-arylcyclopropyl)ethanones in the synthesis of branched tryptamines. This method was effective in producing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).

  • Ni(II) Complexes Synthesis and Antimicrobial Studies : Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using 1-(2-{[(E)-3-methoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime and related compounds. These complexes were studied for their spectroscopic, electrochemical, thermal, and antimicrobial properties (Chai et al., 2017).

  • Cytotoxic Activity and Fluorescence Properties : Kadrić et al. (2014) described the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, starting from 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone. These compounds were screened for cytotoxic activity against various cancer cell lines, and their fluorescence properties were also studied (Kadrić et al., 2014).

  • Chalcones Synthesis and Antiamoebic Activity : Zaidi et al. (2015) synthesized chalcones possessing N-substituted ethanamine by condensing 1-(4-(2-substituted ethoxy)phenyl)ethanones with aldehydes. These compounds showed significant antiamoebic activity (Zaidi et al., 2015).

  • Microwave Synthesis of Chalcone Derivatives : Katade et al. (2008) conducted a study on the microwave-assisted synthesis of biologically active chalcone derivatives. They synthesized pyrazole derivatives from 1-[4-(2-hydroxy-ethoxy)-phenyl]-ethanone, exploring their antimicrobial activities (Katade et al., 2008).

properties

IUPAC Name

2-amino-1-(4-ethoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-9-5-3-8(4-6-9)10(12)7-11;/h3-6H,2,7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVXDYKZPUWGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-ethoxyphenyl)ethanone hydrochloride

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